2-Nitroaniline Hydrochloride

Catalytic Reduction Reaction Kinetics Nanocatalysis

When synthesizing benzimidazoles or o-phenylenediamine, isomeric purity is non-negotiable-meta- and para-nitroanilines yield non-viable products. 2-Nitroaniline Hydrochloride (CAS 15873-52-6) delivers the ortho configuration essential for these pathways. • Ortho-specific geometry enables benzimidazole ring closure; meta/para isomers fail. • Slower reduction kinetics (k = 3.19×10⁻² s⁻¹) provide superior process control vs. para isomer. • Supplied as ≥98% purity crystalline solid; soluble in water and methanol for flexible formulation.

Molecular Formula C6H7ClN2O2
Molecular Weight 174.58 g/mol
CAS No. 15873-52-6
Cat. No. B104040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitroaniline Hydrochloride
CAS15873-52-6
Molecular FormulaC6H7ClN2O2
Molecular Weight174.58 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)[N+](=O)[O-].Cl
InChIInChI=1S/C6H6N2O2.ClH/c7-5-3-1-2-4-6(5)8(9)10;/h1-4H,7H2;1H
InChIKeyRVOCTLMBKVTNFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitroaniline Hydrochloride Specifications


2-Nitroaniline Hydrochloride (C₆H₇ClN₂O₂; MW 174.58) is the hydrochloride salt of ortho-nitroaniline, a nitroaromatic compound characterized by a nitro group positioned ortho to an anilinium moiety on a benzene ring [1]. This ortho substitution imparts distinct electronic and steric properties that differentiate it from its meta- and para-isomers. The compound exists as a crystalline solid, readily soluble in water and methanol, and serves as a critical intermediate in the synthesis of dyes, pharmaceuticals (specifically benzimidazoles), and advanced electrochemical sensor platforms [2].

Identity Ortho-nitroaniline hydrochloride salt; distinct steric and electronic profile
Key Role Intermediate for ortho-specific synthesis: benzimidazoles, o-phenylenediamine, azo dyes
Physical Form Crystalline solid; water and methanol soluble for aqueous/organic workflows
Advanced Use Electrochemical sensor platforms; redox-active self-assembling monolayer precursor

2-Nitroaniline HCl: Isomer Substitution Risks


In-class substitution among nitroaniline hydrochloride isomers is not scientifically valid due to fundamental differences in molecular geometry, electronic distribution, and the resulting kinetic and thermodynamic properties [1]. While all three isomers (ortho-, meta-, and para-nitroaniline) share the same molecular formula, the position of the nitro group relative to the amino/anilinium moiety dictates their chemical behavior. The ortho isomer (2-nitroaniline) exhibits unique steric hindrance that prevents resonance delocalization of the positive charge in its conjugate acid, leading to distinct basicity and solubility profiles compared to the meta- and para-analogs [2]. Furthermore, the ortho configuration is essential for specific downstream synthetic pathways, such as the formation of ortho-phenylenediamine and benzimidazoles, where meta- and para-isomers yield different or non-viable products [3]. Therefore, selecting 2-Nitroaniline Hydrochloride is a matter of scientific necessity, not preference.

Steric & Electronic Mismatch
Ortho-substitution creates steric inhibition of resonance, yielding unique basicity and solubility. Meta- or para-isomers cannot replicate this profile, altering protonation and reactivity.
Pathway-Dependent Outcome
Ortho-specific routes (e.g., benzimidazole ring closure, o-phenylenediamine formation) require the 2-nitroaniline configuration. Substituting other isomers may produce different or non-viable products.

2-Nitroaniline Hydrochloride: Performance Comparison


Reduction Kinetics: Ortho vs. Para Isomer

In catalytic reduction studies using CuFe₂O₄ nanoparticles as a heterogeneous catalyst, 2-nitroaniline (2-NA) is reduced to ortho-phenylenediamine (o-PDA), while its isomer 4-nitroaniline (4-NA) is reduced to para-phenylenediamine (p-PDA). Under identical aqueous conditions, 4-NA demonstrates a significantly faster reduction rate than 2-NA [1].

Reduction Rate
Head-to-head
k = 3.19 × 10⁻² s⁻¹ (2-NA) vs k = 7.49 × 10⁻² s⁻¹ (4-NA); 2.35× slower for ortho
Supports kinetic control in ortho-specific reduction pathways
Aqueous, CuFe₂O₄ NPs; context-dependent
Catalytic Reduction Reaction Kinetics Nanocatalysis

Electrochemical Detection of 2-Nitroaniline

Advanced electrochemical sensors have been developed specifically for the selective and ultrasensitive detection of 2-nitroaniline (2-NA) in life samples, distinguishing it from other nitroaromatic compounds. A Co₂SnO₄/CE-BN-modified glassy carbon electrode demonstrates a detection limit and sensitivity profile for 2-NA, providing a benchmark for analytical method development [1].

Detection Limit
Reported
LOD 0.0371 µM; sensitivity 1.35 µA µM⁻¹ cm⁻²
Benchmarks sensitivity for 2-NA electrochemical sensor development
Co₂SnO₄/CE-BN/GCE; DPV method
Electrochemical Sensing Environmental Monitoring Nitroaromatics

Basicity of Nitroaniline Isomers: Ortho Effect

The basicity of nitroanilines is dictated by the position of the electron-withdrawing nitro group. The ortho isomer (2-nitroaniline) exhibits a distinct basicity due to the Steric Inhibition of Resonance (SIR) effect, which prevents the nitro group from engaging in resonance with the protonated anilinium ion. This results in a basicity intermediate between the meta and para isomers [1][2].

Basicity (pKb)
Class-level
Ortho pKb ≈11.5 (weaker base than meta ~10.7, stronger than para ~13.0)
Informs protonation and solubility context for ortho isomer
Steric inhibition of resonance; data to verify
Physical Organic Chemistry Basicity Electron Effects

2-Nitroaniline Hydrochloride: Key Application Scenarios


Controlled Catalytic Reduction to o-Phenylenediamine

This is the primary industrial application. The quantifiably slower reduction rate of 2-nitroaniline compared to its para-isomer (k = 3.19 × 10⁻² s⁻¹ vs. 7.49 × 10⁻² s⁻¹) [1] can be exploited for greater kinetic control during the reduction to ortho-phenylenediamine, a crucial precursor for corrosion inhibitors, polymers, and heterocyclic compounds. Procurement of the ortho isomer is mandatory, as meta- or para-nitroanilines will not yield o-PDA.

Benzimidazole Pharmaceutical Precursor

2-Nitroaniline is a key starting material for synthesizing benzimidazole derivatives, a class of compounds with broad biological activity [2]. The ortho-nitroaniline configuration is structurally required for the ring-closure reactions that form the benzimidazole core. Alternative isomers (3- or 4-nitroaniline) lack the correct spatial orientation and cannot be substituted in these synthetic routes, making the procurement of the 2-isomer non-negotiable.

Analytical Standard for Nitroaromatic Pollutants

2-Nitroaniline is a toxic environmental contaminant . The established electrochemical detection parameters, such as a Limit of Detection (LOD) of 0.0371 µM on advanced sensor platforms [3], highlight the need for high-purity 2-Nitroaniline Hydrochloride as a certified reference standard. Researchers and environmental agencies require this specific isomer to calibrate instruments, validate analytical methods, and accurately quantify this pollutant in water samples, distinguishing it from other isomeric nitroaromatics.

Azo Dye Synthesis via Diazotization

2-Nitroaniline Hydrochloride is a classic diazo component in azo dye synthesis . Its ortho-substitution pattern influences the color, lightfastness, and dyeing properties of the final product. While para-nitroaniline is more common, the ortho isomer yields dyes with distinct spectral characteristics. This application leverages the compound's ability to form stable diazonium salts under acidic conditions, a property shared by the class but resulting in unique final products based on the positional isomer used.

Application
Selection Property
Validation Focus
Ortho-phenylenediamine synthesis
Ortho-specific reduction pathway
Kinetic control and o-PDA yield
Benzimidazole heterocycle precursor
Ortho configuration for ring closure
Ring-closure reaction efficiency
Environmental analytical standard
Isomer-specific detection
Sensor LOD and selectivity calibration
Azo dye diazo component
Ortho-substitution chromophore effect
Diazotization stability and dye properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Nitroaniline Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.